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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

Cat. No.: B057107

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-
Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a detailed examination of the molecular structure and
conformational landscape of 4-oxocyclohexanecarbonitrile. A thorough understanding of its
three-dimensional structure is paramount for applications in medicinal chemistry and materials
science, where molecular geometry dictates intermolecular interactions and reactivity.

Molecular and Physicochemical Properties

4-Oxocyclohexanecarbonitrile is a bifunctional cyclic molecule containing a ketone and a
nitrile group. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Formula C7HsNO

Molecular Weight 123.15 g/mol [1]

CAS Number 34916-10-4[2][3]
SMILES N#CC1CCC(=0)CC1][3]
Boiling Point 271 °C

Flash Point 118 °C

Density 1.05 g/cm3

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation
to minimize angle and torsional strain. For 4-oxocyclohexanecarbonitrile, this leads to a
dynamic equilibrium between two primary chair conformers, distinguished by the orientation of
the cyano (-C=N) substituent.

The cyclohexane ring can undergo a "ring flip," interconverting the two chair conformations.
During this process, an axial substituent becomes equatorial, and an equatorial substituent
becomes axial. This process involves higher-energy intermediates, such as the half-chair and
the twist-boat conformations.

Caption: Conformational interconversion of 4-oxocyclohexanecarbonitrile.

The equilibrium between the axial and equatorial conformers is dictated by steric and electronic
factors. Generally, the equatorial position is favored for most substituents to avoid destabilizing
1,3-diaxial interactions (steric strain between the axial substituent and the axial hydrogens on
carbons 3 and 5 relative to the substituent). The cyano group is relatively small, leading to less
pronounced steric hindrance compared to bulkier groups.

Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62465571.htm
https://store.apolloscientific.co.uk/product/4-oxocyclohexanecarbonitrile
https://www.chemsrc.com/en/cas/34916-10-4_906001.html
https://www.chemsrc.com/en/cas/34916-10-4_906001.html
https://www.benchchem.com/product/b057107?utm_src=pdf-body
https://www.benchchem.com/product/b057107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful technique for determining the conformational equilibrium in
solution.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 4-oxocyclohexanecarbonitrile in 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs, acetone-deé, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Analysis: Acquire a high-resolution *H NMR spectrum. The chemical shift and, more
importantly, the coupling constants of the proton at C-4 (the carbon bearing the cyano group)
are diagnostic. An axial C-4 proton will typically show large coupling constants (8-13 Hz) to
the adjacent axial protons and small coupling constants (2-5 Hz) to the adjacent equatorial
protons. An equatorial C-4 proton will show small coupling constants to both adjacent axial
and equatorial protons (2-5 Hz).

e 13C NMR Analysis: Acquire a proton-decoupled 13C NMR spectrum to identify the chemical
shifts of all carbon atoms. The chemical shifts can be sensitive to the conformational state.

o Variable-Temperature NMR: Record *H NMR spectra over a range of temperatures (e.g.,
from 298 K down to 180 K). At lower temperatures, the rate of chair-chair interconversion
slows, potentially allowing for the observation of distinct signals for the axial and equatorial
conformers. The integration of these signals allows for the calculation of the equilibrium
constant (Keq) and the Gibbs free energy difference (AG°) between the conformers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information on the functional groups and may show subtle
differences between conformers.

Methodology:

o Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for
liquids or low-melting solids), or as a solution in a suitable solvent (e.g., CCla).

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.
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e Analysis: The positions of the C=0 stretching band (typically ~1715 cm~1) and the C=N
stretching band (typically ~2250 cm~1) should be analyzed. The exact frequency can be
influenced by the substituent's orientation, which affects the dipole moment and bond
polarity.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the molecular structure in the
solid state.[4][5][6]

Methodology:

o Crystallization: Grow single crystals of 4-oxocyclohexanecarbonitrile of sufficient quality.
This is often the most challenging step and may require screening various solvents and
crystallization conditions (e.g., slow evaporation, vapor diffusion).

o Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect
diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

e Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the phase problem to generate an initial electron density
map and build a molecular model. Refine the atomic positions and thermal parameters to
obtain a final, high-resolution crystal structure.

Computational Chemistry Workflow

In silico methods are invaluable for predicting the structures, relative energies, and
spectroscopic properties of the different conformers.
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Caption: A typical computational workflow for conformational analysis.

Methodology:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b057107?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Structure Generation: Build initial 3D models of the possible conformers (axial and equatorial
chair, twist-boat, boat).

e Geometry Optimization: Perform a full geometry optimization for each conformer using a
suitable level of theory, such as Density Functional Theory (DFT) with a basis set like
B3LYP/6-31G(d).

o Frequency Calculations: Perform frequency calculations on the optimized structures to
confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain
thermodynamic data like Gibbs free energies.

o NMR Parameter Calculation: Calculate theoretical NMR chemical shifts and coupling
constants for each stable conformer. These can then be compared to experimental data to
assign the observed spectrum to the correct conformer or to determine the equilibrium
population.

e Solvation Modeling: To simulate the effect of a solvent, the calculations can be repeated
using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

By combining these experimental and computational approaches, a comprehensive
understanding of the structural and conformational properties of 4-
oxocyclohexanecarbonitrile can be achieved, providing a solid foundation for its application
in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Oxocyclohexanecarbonitrile molecular structure and
conformation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057107#4-oxocyclohexanecarbonitrile-molecular-
structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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